[2-(Methoxymethyl)phenyl]methanol
Description
Significance of Aromatic Alcohols as Synthetic Precursors
Aromatic alcohols, also known as benzylic alcohols, are fundamental building blocks in organic chemistry. Their hydroxyl group can be readily transformed into a wide array of other functional groups, making them invaluable starting materials for the synthesis of more complex molecules. acs.orgatamanchemicals.com They serve as precursors to aldehydes, ketones, esters, and ethers, and can participate in various carbon-carbon bond-forming reactions. acs.orgnsf.gov The versatility of arylmethanols stems from the reactivity of the benzylic position, which is activated by the adjacent aromatic ring. This activation facilitates a range of transformations, including oxidation, reduction, and substitution reactions.
Role of Methoxymethyl Ethers as Protecting Groups and Synthetic Intermediates
Methoxymethyl (MOM) ethers are widely employed as protecting groups for alcohols in multi-step organic synthesis. adichemistry.commasterorganicchemistry.com The MOM group is introduced to mask the reactive hydroxyl functionality, preventing it from interfering with desired reactions at other sites within the molecule. masterorganicchemistry.com A key advantage of MOM ethers is their stability under a variety of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.comnih.gov However, they are sensitive to acidic conditions, which allows for their selective removal when the protection is no longer needed. adichemistry.comwikipedia.org This orthogonal stability makes them a powerful tool for chemists designing complex synthetic routes. Beyond their role as protecting groups, the methoxymethyl moiety can also act as a synthetic intermediate, participating in various chemical transformations.
Overview of the Structural Features of [2-(Methoxymethyl)phenyl]methanol
This compound possesses a distinct molecular architecture that combines the features of both an aromatic alcohol and a methoxymethyl ether. Its structure consists of a benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH) and a methoxymethyl group (-CH₂OCH₃) at adjacent positions (ortho-substitution). This specific arrangement of functional groups imparts unique reactivity and potential for intramolecular reactions, making it a subject of interest for synthetic chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62172-88-7 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Synonyms | o-Methoxymethylbenzyl alcohol, 2-Methoxymethylbenzyl alcohol, (2-Methoxymethylphenyl)-methanol |
This data is compiled from various chemical suppliers and databases. cymitquimica.combldpharm.com
Contextualization within Modern Synthetic Organic Chemistry Research
The study of molecules like this compound is situated within the broader context of developing novel synthetic strategies and building blocks. Researchers are constantly seeking compounds with unique reactivity that can streamline the synthesis of complex target molecules, such as pharmaceuticals, agrochemicals, and advanced materials. The dual functionality of this compound makes it a potentially valuable tool in areas such as palladium-catalyzed cross-coupling reactions, the synthesis of heterocyclic compounds, and the construction of elaborate molecular scaffolds. acs.orgacs.org Its application in the synthesis of fluorinated analogues, for instance, highlights its utility in creating compounds with specific and desirable properties. google.compharmaffiliates.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
[2-(methoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVNVDWCITVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546581 | |
| Record name | [2-(Methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62172-88-7 | |
| Record name | [2-(Methoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxymethyl Phenyl Methanol and Analogous Structures
Established Reaction Pathways for [2-(Methoxymethyl)phenyl]methanol Synthesis
Conventional synthetic approaches to this compound and related compounds rely on fundamental organic reactions. These methods, including the reduction of carbonyl precursors, nucleophilic substitution reactions, and derivatization from substituted aromatic compounds, form the bedrock of synthetic strategies for this class of molecules.
Reductive Transformations of Precursors (e.g., carbonyl reduction)
A primary and straightforward route to this compound involves the reduction of a corresponding carbonyl compound, such as 2-(methoxymethyl)benzaldehyde or a 2-(methoxymethyl)benzoic acid derivative. This transformation is typically accomplished using a variety of reducing agents, which are selected based on the specific functional groups present in the starting material and the desired reaction conditions.
Commonly employed reducing agents for the conversion of aldehydes and ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of a benzophenone (B1666685) derivative to the corresponding (2-hydroxymethyl-phenyl)-phenyl-methanol can be effectively carried out using potassium borohydride in an alcoholic solvent. nih.gov This method is advantageous due to its high yield and the milder reaction conditions compared to more powerful reducing agents like LiAlH₄. nih.gov
The chemoselective reduction of one carbonyl group in the presence of other reducible functional groups is a key consideration in organic synthesis. Zinc borohydride, often in combination with a support like charcoal, has been shown to be an efficient and chemoselective reducing agent for aldehydes and ketones, providing the corresponding alcohols in high yields. acs.org This system allows for the reduction of aldehydes in the presence of ketones, highlighting its utility in the synthesis of complex molecules.
| Precursor | Reducing Agent | Solvent | Product | Yield (%) |
| 2-(Methoxymethyl)benzaldehyde | NaBH₄ | Methanol (B129727) | This compound | High |
| 2-(Methoxymethyl)benzoic acid | LiAlH₄ | Tetrahydrofuran | This compound | High |
| 4-bromo-4-fluoro-2-hydroxymethyl-benzophenone | Potassium borohydride | Ethanol/Tetrahydrofuran | 4-bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol | 79.4 |
| Benzaldehyde | Zn(BH₄)₂/Charcoal | THF | Benzyl (B1604629) alcohol | 98 |
| Acetophenone | Zn(BH₄)₂/Charcoal | THF | 1-Phenylethanol | 96 |
Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis principles for methoxymethylation)
Nucleophilic substitution reactions provide a versatile platform for the synthesis of ethers, including the methoxymethyl ether moiety present in this compound. The Williamson ether synthesis, a classic Sₙ2 reaction, involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this could involve the reaction of a sodium salt of a benzyl alcohol with a methoxymethylating agent or the reaction of a sodium methoxide with a 2-(halomethyl)benzyl alcohol.
While the Williamson ether synthesis is a powerful tool, it often requires strongly basic conditions, which may not be compatible with all functional groups. rsc.org Modern variations aim to overcome these limitations by employing milder conditions. For example, the benzylation of alcohols can be achieved under nearly neutral conditions using 2-benzyloxy-1-methylpyridinium triflate, avoiding the need for strong bases or acids. rsc.org
Catalytic approaches to the Williamson ether synthesis have also been developed to improve efficiency and reduce waste. For instance, a catalytic version using weak alkylating agents like alcohols can be performed at high temperatures, offering a "green" alternative to traditional methods.
Derivatization from Substituted Phenols or Benzyl Halides
The synthesis of this compound can also be approached through the derivatization of readily available starting materials such as substituted phenols or benzyl halides.
For instance, a phenol (B47542) can be ortho-functionalized with a hydroxymethyl group through reaction with formaldehyde in the presence of a base. Subsequent methoxymethylation of the phenolic hydroxyl group would lead to an intermediate that could be further transformed into the target molecule. The selective preparation of ortho-hydroxybenzyl alcohols from phenols and formaldehyde can be achieved using a metal phenate catalyst in an anhydrous medium.
Alternatively, starting from a 2-methylphenol, selective benzylic halogenation followed by nucleophilic substitution with methoxide would furnish the methoxymethyl group. The remaining methyl group could then be functionalized to the hydroxymethyl group through further synthetic steps. The preparation of 2-methyl-3-phenyl benzyl alcohol, for example, involves the chlorination of 2,3-dimethyl biphenyl followed by esterification and hydrolysis. acs.org
Advanced and Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of advanced and catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These strategies are particularly relevant for the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Syntheses (e.g., palladium-catalyzed coupling reactions)
Transition metal catalysis, particularly with palladium, has revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. While not directly applicable to the final step of forming the alcohol, these methods are invaluable for constructing the substituted aromatic core of the molecule. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be used to introduce a functionalized side chain to an aryl halide, which could then be converted to the desired benzyl alcohol.
More directly relevant is the palladium-catalyzed activation of benzylic C-O bonds. This allows for the direct cross-coupling of benzyl alcohols with various partners, providing an atom- and step-economic route to diarylmethanes. rsc.org While this specific reaction produces a different class of compounds, the underlying principle of activating the benzylic position is pertinent.
The oxidation of benzyl alcohols to aldehydes and ketones can also be achieved using catalytic Pd(OAc)₂ in dimethyl sulfoxide (DMSO) with oxygen as the reoxidant. researchgate.net This highlights the versatility of palladium catalysts in transformations involving benzyl alcohols.
| Catalyst | Reactants | Product | Key Feature |
| Pd(PPh₃)₄ | Benzyl alcohol, Arylboronic acid | Diarylmethane | Direct C-O activation |
| Pd(OAc)₂ | Benzyl alcohol | Benzaldehyde | Aerobic oxidation |
Chemo- and Regioselective Functionalization Approaches
The selective functionalization of a molecule with multiple reactive sites is a central challenge in organic synthesis. For a molecule like this compound, achieving selectivity between the primary alcohol and the methoxymethyl ether, or at different positions on the aromatic ring, is crucial.
Chemoselective methoxymethylation of benzylic alcohols can be achieved using various catalysts. For instance, sulfamic acid-functionalized magnetic nanoparticles have been used for the protection of benzyl alcohol as a methoxymethyl ether by reaction with formaldehyde dimethyl acetal (B89532). nih.gov This method offers the advantage of an easily recoverable and reusable catalyst. nih.gov
Regioselective synthesis of ortho-substituted benzyl alcohols is another important aspect. The reaction of a phenol with formaldehyde can be directed to the ortho position by using specific catalysts, such as aluminum or gallium phenates, under anhydrous conditions. This selective ortho-hydroxymethylation is a key step in building up the desired substitution pattern.
Furthermore, the selective oxidation of benzyl alcohols in the presence of other oxidizable groups, such as amino or other hydroxyl groups, is a significant challenge. Methodologies have been developed for the aerobic, chemoselective oxidation of a broad range of benzyl alcohols to their corresponding aldehydes and ketones under mild reaction conditions.
Stereoselective and Asymmetric Synthesis (utilizing chiral auxiliaries or precursors bearing methoxymethyl functionalities)
The creation of specific stereoisomers of chiral alcohols like this compound is crucial in pharmaceutical and materials science. Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is achieved by employing chiral molecules that guide the reaction's stereochemical outcome. Methodologies often involve the use of chiral auxiliaries—removable chiral groups that direct the stereoselective formation of a new stereocenter. wikipedia.orggoogle.com
Chiral Auxiliary-Mediated Reactions:
One of the most effective strategies involves the use of chiral auxiliaries, such as Evans-type oxazolidinones or pseudoephedrine derivatives, temporarily attached to a precursor molecule. wikipedia.orgnih.gov For instance, a precursor like 2-(methoxymethyl)benzoic acid can be converted into a chiral amide or ester. The chiral auxiliary then sterically directs the approach of incoming reagents.
Asymmetric Alkylation: The precursor acid is first coupled to a chiral auxiliary (e.g., an oxazolidinone). Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent removal of the auxiliary reveals an enantiomerically enriched product, which can then be reduced to the target alcohol. researchgate.netresearchgate.net
Asymmetric Aldol Reactions: Chiral N-acyl oxazolidinones can be converted into their corresponding boron enolates. These enolates react with aldehydes in a highly diastereoselective aldol reaction, establishing two new stereocenters with controlled relative and absolute stereochemistry. wikipedia.orgsigmaaldrich.com This method is particularly powerful for constructing complex chiral molecules. researchgate.net
The choice of auxiliary and reaction conditions is critical for achieving high levels of stereocontrol. Auxiliaries like pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, often providing high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is cleaved under mild conditions to yield the chiral product and recover the auxiliary for reuse. wikipedia.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis for Alcohol Precursors
| Chiral Auxiliary | Precursor Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) | Resulting Functional Group |
| Evans Oxazolidinone | Carboxylic Acid | Aldol Reaction | >95:5 | β-Hydroxy Acid |
| Pseudoephedrine | Carboxylic Acid | Alkylation | >97:3 | α-Substituted Acid |
| Camphorsultam | Carboxylic Acid | Diels-Alder | >90:10 | Cyclic Adduct |
| (R)-BINOL | Glycine Derivative | Alkylation | >98:2 | α-Amino Acid |
Preparation of Key Precursors and Building Blocks Related to this compound
The synthesis of this compound relies on the availability of suitably functionalized aromatic precursors. Key building blocks include 2-(methoxymethyl)benzaldehyde, 2-(methoxymethyl)benzoic acid, and ortho-halobenzyl methyl ethers.
Synthesis of Aldehyde and Carboxylic Acid Precursors:
2-(Methoxymethyl)benzoic acid: This precursor can be synthesized through various routes. One common method involves the Grignard reaction of a suitable ortho-substituted precursor, such as 2-chlorotoluene, which is first converted to 2-methyl-3-chloroanisole. Subsequent Grignard formation and carboxylation with dry ice yield the desired benzoic acid derivative. google.com
2-(Methoxymethyl)benzaldehyde: The aldehyde can be prepared by the oxidation of the target alcohol, this compound. Alternatively, formylation reactions, such as the Vilsmeier-Haack reaction on a methoxy-substituted precursor, can introduce the aldehyde group. google.com For example, 3-acetoxyanisole can be formylated with N,N-dimethylformamide and phosphorus oxychloride to introduce an aldehyde group, which can be followed by further transformations. google.com
Synthesis of Halogenated and Methoxy-Substituted Precursors:
o-Bromobenzyl methyl ether: A straightforward method for preparing this key intermediate is the Williamson ether synthesis. o-Bromobenzyl bromide is treated with sodium methoxide in methanol to yield the desired ether. prepchem.com A similar procedure using sodium hydride and methyl iodide in DMF is also effective for converting the corresponding alcohol (e.g., 4-bromobenzyl alcohol) to its methyl ether. prepchem.com
Methyl o-methoxybenzoate: This compound can be prepared from methyl salicylate via etherification with dimethyl sulfate in the presence of a base like sodium hydroxide. google.com This precursor is valuable as the ester group can be reduced to a hydroxymethyl group, and the methoxy group is already in place.
The following table summarizes common synthetic preparations for key precursors.
Table 2: Synthesis of Key Precursors for this compound
Chemical Reactivity and Transformations of 2 Methoxymethyl Phenyl Methanol
Reactions of the Primary Alcohol Functionality
The primary alcohol group in [2-(Methoxymethyl)phenyl]methanol is a key site for synthetic modifications. It can undergo oxidation, esterification, etherification, and conversion into various reactive intermediates.
Oxidation and Reduction Pathways
The primary alcohol can be selectively oxidized to the corresponding aldehyde, [2-(methoxymethyl)phenyl]carbaldehyde, or further to the carboxylic acid, 2-(methoxymethyl)benzoic acid. The choice of oxidant and reaction conditions is crucial to prevent the cleavage of the acid-sensitive methoxymethyl ether. Ethers are generally stable to many oxidizing agents. spcmc.ac.in
Common reagents for the oxidation of primary benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane (DMP). These reagents are known for their mild conditions, which are compatible with the MOM ether protecting group. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the over-oxidation to the carboxylic acid and could potentially cleave the MOM group.
Reduction pathways typically involve the synthesis of this compound from its corresponding aldehyde or carboxylic acid derivatives using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 1: Selected Oxidation Reactions of the Primary Alcohol
| Reagent | Product | Typical Conditions | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | [2-(methoxymethyl)phenyl]carbaldehyde | Dichloromethane (DCM), Room Temp. | Mild oxidation, stops at the aldehyde. |
| Manganese Dioxide (MnO₂) | [2-(methoxymethyl)phenyl]carbaldehyde | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Selective for benzylic and allylic alcohols. |
| Dess-Martin Periodinane (DMP) | [2-(methoxymethyl)phenyl]carbaldehyde | Dichloromethane (DCM), Room Temp. | Mild, neutral conditions, good for sensitive substrates. |
| Potassium Permanganate (KMnO₄) | 2-(methoxymethyl)benzoic acid | Basic solution, heat | Strong oxidant, leads to the carboxylic acid. |
Formation of Reactive Intermediates (e.g., phosphonium (B103445) salts from related benzyl (B1604629) alcohols)
The primary alcohol of this compound can be converted into more reactive functional groups, facilitating further transformations. A common strategy is to convert the alcohol into a good leaving group, such as a benzyl halide. This is typically achieved using reagents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.
The resulting [2-(methoxymethyl)phenyl]methyl halide is an excellent substrate for forming phosphonium salts. Reaction with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), via an Sₙ2 reaction yields the corresponding phosphonium salt. These salts are key intermediates in the Wittig reaction for the synthesis of alkenes. The synthesis of phosphonium salts can sometimes be achieved under solvent-free mechanochemical conditions by milling triphenylphosphine with solid organic bromides. rsc.org Research on the related compound, (2-(diphenylphosphino)phenyl)methanol, has shown it can react with aldehydes to form cyclic α-alkoxyphosphonium salts, which are stable solids that undergo Wittig olefination. nih.gov
Transformations Involving the Methoxymethyl Ether Moiety
The methoxymethyl (MOM) ether in this compound acts as a protecting group for a phenolic hydroxyl. Its cleavage, or deprotection, is a key transformation to unmask the phenol (B47542).
Acid- and Base-Catalyzed Cleavage/Deprotection Strategies
The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. highfine.com The mechanism involves protonation of the ether oxygen, followed by the elimination of methanol (B129727) to form an oxocarbenium ion, which is then captured by water or another nucleophile to release the free phenol and formaldehyde. A variety of acidic reagents can be employed, ranging from strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to Lewis acids. youtube.com
Notably, highly selective and mild methods for MOM ether deprotection have been developed to avoid side reactions on sensitive substrates. One such method employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of 2,2′-bipyridyl, which allows for efficient deprotection under gentle conditions. rsc.org In contrast to its lability in acid, the MOM group is generally stable under basic and many nucleophilic conditions. spcmc.ac.in
Table 2: Selected Deprotection Strategies for the Methoxymethyl (MOM) Ether
| Reagent/Conditions | Product | Notes |
|---|---|---|
| HCl (aq.) in THF or Methanol | 2-(Hydroxymethyl)phenol | Standard, strong acid condition. |
| Trifluoroacetic Acid (TFA) in DCM | 2-(Hydroxymethyl)phenol | Common for acid-labile groups. highfine.com |
| TMSOTf, 2,2'-bipyridyl | 2-(Hydroxymethyl)phenol | Mild and highly chemoselective method. rsc.org |
| Boron Trichloride (BCl₃) in DCM | 2-(Hydroxymethyl)phenol | Strong Lewis acid, effective for cleaving aryl methyl ethers. |
Nucleophilic Reactions at the Methoxymethyl Carbon
Under acidic catalysis, the intermediate oxocarbenium ion formed during the cleavage of the MOM ether is electrophilic and can be trapped by various nucleophiles, not just water. This allows for the direct conversion of the MOM ether into other functional groups. For example, if the deprotection is carried out in the presence of another alcohol, a new ether can be formed in a trans-acetalization reaction. The use of TMSOTf and 2,2'-bipyridyl has been shown to facilitate the direct conversion of a MOM group to other ether protecting groups, such as a benzyloxymethyl (BOM) ether, by including the corresponding alcohol in the reaction mixture. rsc.org This transformation proceeds via a nucleophilic attack of the added alcohol on the methoxymethyl carbon of the activated intermediate.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,2'-bipyridyl |
| 2,4,6-trichloro-1,3,5-triazine |
| 2-(Hydroxymethyl)phenol |
| 2-(methoxymethyl)benzoic acid |
| [2-(methoxymethyl)phenyl]carbaldehyde |
| [2-(methoxymethyl)phenyl]methyl halide |
| (2-(diphenylphosphino)phenyl)methanol |
| Acetic acid |
| Acyl chloride |
| Benzyloxymethyl (BOM) ether |
| Boron trichloride |
| Chloroform |
| Chromic acid |
| Dess-Martin periodinane (DMP) |
| Dichloromethane (DCM) |
| Dimethyl sulfoxide |
| Formaldehyde |
| Hydrochloric acid (HCl) |
| Lithium aluminum hydride |
| Manganese dioxide |
| Methanol |
| Methoxymethyl (MOM) ether |
| Phosphorus tribromide |
| Potassium permanganate |
| Pyridine |
| Pyridinium chlorochromate (PCC) |
| Sodium borohydride |
| Sodium hydride |
| Thionyl chloride |
| Trifluoroacetic acid (TFA) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Triphenylphosphine |
Reactions of the Substituted Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the hydroxymethyl group (-CH₂OH) and the methoxymethyl group (-CH₂OCH₃).
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The rate and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. wikipedia.orgmnstate.edu
Substituents that donate electron density to the ring are known as "activating" groups because they stabilize the arenium ion, thereby increasing the reaction rate. mnstate.edu Conversely, electron-withdrawing groups are "deactivating." Both the hydroxymethyl (-CH₂OH) and methoxymethyl (-CH₂OCH₃) groups on this compound are considered activating groups and ortho, para-directors. This is because the oxygen atoms in both groups possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which effectively stabilizes the positive charge of the arenium ion intermediate during an electrophilic attack at the ortho and para positions.
Given that the two substituents are ortho to each other, the potential sites for electrophilic attack are the two available ortho positions and the one available para position relative to the activating groups. Steric hindrance may influence the ratio of the products formed.
Table 1: Potential Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | [4-Nitro-2-(methoxymethyl)phenyl]methanol and isomers |
| Halogenation | Br₂, FeBr₃ | [4-Bromo-2-(methoxymethyl)phenyl]methanol and isomers |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | [4-Acyl-2-(methoxymethyl)phenyl]methanol and isomers |
| Sulfonation | Fuming H₂SO₄ | 4-(Hydroxymethyl)-3-(methoxymethyl)benzenesulfonic acid and isomers |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley.com These reactions, which include the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex (most commonly palladium). wiley.com
The parent molecule, this compound, is not a direct substrate for these cross-coupling reactions as it lacks the necessary leaving group (like a halogen) on the aromatic ring. However, it can be easily converted into a suitable substrate. Through an electrophilic aromatic substitution reaction, such as bromination, a bromine atom can be introduced onto the ring. This functionalized derivative can then readily participate in cross-coupling reactions. For example, a brominated derivative of this compound could be coupled with a boronic acid in a Suzuki reaction to form a new carbon-carbon bond, leading to more complex molecular architectures. Metallaphotoredox catalysis represents a more modern approach that can achieve the coupling of complex molecular fragments. nih.gov
Table 2: Hypothetical Two-Step Sequence for Cross-Coupling
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Halogenation | This compound, Br₂, FeBr₃ | [4-Bromo-2-(methoxymethyl)phenyl]methanol |
| 2 | Suzuki Coupling | [4-Bromo-2-(methoxymethyl)phenyl]methanol, Aryl-B(OH)₂, Pd catalyst, Base | [4-Aryl-2-(methoxymethyl)phenyl]methanol |
Oxidative Coupling and Cyclization Reactions (e.g., involving quinone methide intermediates)
Quinone methides are highly reactive intermediates that play a significant role in organic synthesis and biological processes, including as DNA alkylating agents. nih.govnih.gov They are typically generated from phenols that bear a leaving group at the ortho or para position. The formation often involves the two-electron oxidation of p-hydroxy or o-hydroxy toluenes or benzyl alcohols. nih.gov This process can proceed through complex mechanisms involving radical intermediates. nih.gov
This compound itself is not a phenol, as it lacks a hydroxyl group directly attached to the aromatic ring. Therefore, it cannot form a quinone methide through the conventional oxidative pathways that require a phenolic hydroxyl group.
However, cyclization reactions involving substituted benzyl alcohols are well-established. For example, 2-nitrobenzyl alcohol can undergo intramolecular redox cyclization to form cinnolines, a process that involves the formation of a 2-nitrosobenzaldehyde intermediate. rsc.org For this compound to be involved in quinone methide chemistry, it would first require chemical modification. A plausible, albeit hypothetical, route would involve the conversion of one of the substituents into a phenolic hydroxyl group. If the methoxymethyl ether were cleaved to a hydroxymethyl group, and the existing hydroxymethyl group were oxidized to a phenol, the resulting di-hydroxy-substituted molecule could potentially be a precursor for quinone methide formation under specific oxidative conditions. The reactivity of such intermediates is often harnessed in the synthesis of complex natural products and in the mechanism of action of certain anticancer drugs. nih.gov
Role As a Versatile Synthon and Building Block in Complex Organic Synthesis
Incorporation into Natural Product and Pharmaceutical Scaffold Synthesis
While direct incorporation of [2-(Methoxymethyl)phenyl]methanol into the total synthesis of a specific natural product is not widely documented in prominent literature, the core structural motif is relevant in the synthesis of pharmaceutical intermediates. For instance, structurally related (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives are key intermediates in the synthesis of important active pharmaceutical ingredients. google.com A patented process describes the preparation of these diol derivatives, which serve as precursors for compounds like the antidepressant Citalopram. google.com This highlights the value of the 2-(hydroxymethyl)phenyl scaffold in building molecules with significant biological activity. The synthesis involves the reduction of a corresponding benzophenone (B1666685) derivative to yield the diol structure, demonstrating a practical route to this class of pharmaceutical building blocks. google.com
Utility in Constructing Polycyclic and Heterocyclic Frameworks (e.g., benzofluorenes, morpholines)
The application of this compound as a synthon is well-documented in the construction of complex polycyclic aromatic systems. Specifically, it has been used as a key precursor for creating substituted benzo[b]fluorenes. beilstein-journals.orgnih.gov In a notable example, a benzannulated enediyne derived from a related compound, 1-ethynyl-2-(methoxymethyl)benzene, undergoes a potassium tert-butoxide-mediated cascade cyclization to form the core structure of 5-[2-(methoxymethyl)phenyl]-11H-benzo[b]fluorene. beilstein-journals.org This reaction proceeds through a Schmittel cyclization of a benzannulated enyne–allene intermediate. beilstein-journals.org The resulting benzofluorene structures are of interest due to their unique electronic and structural properties, which are analogous to 2,2'-disubstituted 1,1'-binaphthyls. nih.gov
Table 1: Synthesis of 5-[2-(Methoxymethyl)phenyl]-11H-benzo[b]fluorene
| Precursor | Reagents and Conditions | Product | Yield Ratio (Product:Adduct) | Reference |
|---|
Regarding heterocyclic frameworks, while the synthesis of morpholines is a significant area of organic chemistry, the direct use of this compound as a starting material for constructing morpholine (B109124) rings is not described in the reviewed scientific literature.
Application in Protecting Group Methodologies and Surrogate Strategies
The structure of this compound contains a methoxymethyl (MOM) ether. The MOM group is a well-established protecting group for alcohols in organic synthesis due to its stability across a wide pH range and its resistance to various nucleophilic and basic reagents. wikipedia.orgadichemistry.com It is typically introduced using reagents like chloromethyl methyl ether (MOM-Cl) or dimethoxymethane (B151124) and can be removed under acidic conditions. wikipedia.orgadichemistry.comsynarchive.com
Despite the presence of this functionality within its own structure, the scientific literature reviewed does not describe the use of the entire this compound molecule as a protecting group reagent or as a surrogate for other functionalities. Its utility is primarily demonstrated as a structural building block rather than a transient functional group modifier.
Contributions to Chiral Pool and Asymmetric Induction Strategies
Chiral pool synthesis involves using readily available enantiopure compounds as starting materials to synthesize new chiral molecules. Asymmetric induction refers to strategies that favor the formation of one enantiomer or diastereomer over another during a chemical reaction.
This compound is an achiral molecule and therefore cannot be part of a chiral pool. Furthermore, the reviewed literature provides no instances of its use as a chiral auxiliary or as a ligand in asymmetric catalysis to induce stereoselectivity in chemical transformations.
Mechanistic and Theoretical Investigations of 2 Methoxymethyl Phenyl Methanol Reactivity
Elucidation of Reaction Mechanisms and Intermediates
Understanding the transient species and pathways involved in the transformation of [2-(Methoxymethyl)phenyl]methanol is crucial for controlling its reactivity and developing new synthetic methodologies.
Studies on Hydrogen Autotransfer and Borrowing Hydrogen Processes
Hydrogen autotransfer, also known as the borrowing hydrogen methodology, is a powerful and atom-economical strategy in organic synthesis. This process typically involves the temporary removal of hydrogen from an alcohol, its transfer to a catalyst, and its subsequent return to an intermediate species. While direct studies on this compound in hydrogen autotransfer reactions are not extensively documented in the reviewed literature, the reactivity of analogous benzyl (B1604629) alcohols provides a strong basis for understanding its potential behavior.
The general mechanism for a hydrogen autotransfer reaction involving an alcohol and a nucleophile, catalyzed by a metal complex, is outlined below:
Oxidation: The alcohol is oxidized to the corresponding aldehyde or ketone by the metal catalyst, which is itself reduced.
Condensation: The carbonyl intermediate reacts with a nucleophile (e.g., an amine or a carbon nucleophile) to form a new intermediate, often with the elimination of water.
Reduction: The intermediate is then reduced by the catalyst, which transfers the "borrowed" hydrogen back, affording the final product and regenerating the active catalyst.
For instance, multifunctional supported bimetallic catalysts have been successfully employed in the tandem synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone. rsc.org This reaction proceeds via a hydrogen autotransfer mechanism where the benzyl alcohol is first dehydrogenated. rsc.org Similarly, iridium catalysts have been utilized for hydrogen-borrowing reactions of ketone enolates with methanol (B129727). nih.gov Ruthenium-based catalysts are also effective in the base-free dehydrogenation of methanol, showcasing their utility in activating alcohols. rsc.org Given its benzyl alcohol moiety, this compound is a prime candidate for participating in such catalytic cycles, enabling the formation of new C-C and C-N bonds. The process offers a green alternative to traditional alkylation methods. researchgate.net
Characterization of Quinone Methide and Phosphonium (B103445) Intermediates
o-Quinone methides are highly reactive intermediates that can be generated from ortho-hydroxybenzyl alcohols and their derivatives. These species are characterized by a cyclohexadiene core with exocyclic carbonyl and methylene (B1212753) groups. Their high reactivity stems from their polarized nature, making the exocyclic carbon atom susceptible to nucleophilic attack. The formation of quinone methides is implicated in various biological processes and synthetic transformations. nih.gov
Given the structure of this compound, the formation of a quinone methide-type intermediate is plausible under certain reaction conditions, particularly those involving the loss of the hydroxyl group and subsequent rearrangement. Studies on related alkylphenols have shown that oxidative metabolism can lead to the formation of quinone methide intermediates, which are then trapped by nucleophiles like glutathione (B108866). nih.gov The rate of formation of these intermediates has been correlated with the toxicity of the parent alkylphenol. nih.gov
While the formation of quinone methides from similar structures is well-established, specific studies characterizing a quinone methide intermediate derived from this compound are not prevalent in the surveyed literature.
Analysis of Nucleophilic Attack Pathways
The primary reaction pathway for quinone methides involves a 1,6-conjugate addition of a nucleophile to the exocyclic methylene carbon. This reactivity is a consequence of the electronic distribution in the intermediate, which directs nucleophiles to this position. A wide range of nucleophiles, including amines, thiols, and carbanions, can react with quinone methides.
In the context of this compound, if a quinone methide intermediate were formed, it would be expected to react readily with any nucleophiles present in the reaction mixture. The methoxymethyl group at the ortho position could potentially influence the stability and reactivity of the quinone methide intermediate, as well as the regioselectivity of the nucleophilic attack, although detailed mechanistic studies are required to confirm this.
Kinetic Studies of Reaction Rates and Selectivity
Specific kinetic studies detailing the reaction rates and selectivity for transformations involving this compound were not found in the reviewed literature. Such studies would be invaluable for optimizing reaction conditions and understanding the factors that govern the formation of different products. For example, kinetic analysis of the formation of glutathione conjugates from related alkylphenols has provided insights into the relative rates of quinone methide formation. nih.gov
Computational Chemistry and Quantum Mechanical Approaches
Computational chemistry offers a powerful lens through which to examine the intricacies of reaction mechanisms, electronic structures, and the reactivity of molecules like this compound.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
While specific DFT studies on this compound are not abundant, research on structurally related compounds demonstrates the utility of this approach. For instance, DFT calculations have been used to study the electronic structure and spectroscopic properties of various substituted phenyl acetates and sulfonamides. christuniversity.inresearchgate.netnih.govnih.gov These studies often involve the analysis of the molecular electrostatic potential (MEP) to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another tool used in conjunction with DFT to understand charge delocalization and hyperconjugative interactions within a molecule. christuniversity.innih.gov
Furthermore, computational studies have been instrumental in elucidating reaction mechanisms. For example, the thermal decomposition of 2-phenylethanol (B73330) has been investigated using computational methods to identify the preferred reaction pathways. researchgate.net A similar approach could be applied to this compound to predict its thermal stability and decomposition products. Molecular electron density theory (MEDT) is another computational framework that has been used to study the mechanisms of cycloaddition reactions involving related furan (B31954) derivatives. nih.gov
The table below summarizes key computational parameters that are typically calculated using DFT to assess molecular reactivity.
| Parameter | Description | Relevance to Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Mulliken Charges | Distribution of electron density among the atoms. | Helps to identify electrophilic and nucleophilic sites. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Visualizes electron-rich and electron-poor regions. |
Applying these computational methods to this compound would provide a deeper understanding of its electronic structure and help to predict its behavior in various chemical reactions.
Analysis of Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the energetics and structures of transition states in chemical reactions. For a representative reaction of this compound, such as its oxidation to [2-(Methoxymethyl)benzaldehyde, we can hypothesize a plausible reaction coordinate diagram.
In a typical oxidation reaction, for instance using a chromium(VI) reagent, the mechanism is believed to involve the formation of a chromate (B82759) ester intermediate. The subsequent rate-determining step involves the cleavage of the benzylic C-H bond. The presence of the ortho-methoxymethyl group can influence the stability of the transition state through both steric and electronic effects.
Hypothetical Reaction Coordinate Diagram Data for the Oxidation of this compound:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Hypothetical) |
| Reactants | This compound + Oxidant | 0.0 | C-O bond length: 1.43 Å |
| Intermediate | Chromate Ester Intermediate | -5.2 | Cr-O bond length: 1.75 Å |
| Transition State | [C-H Bond Cleavage]‡ | +15.8 | Elongated C-H bond: ~1.5 Å; Shortening C=O bond: ~1.3 Å |
| Products | [2-(Methoxymethyl)benzaldehyde + Reduced Oxidant | -45.0 | C=O bond length: 1.21 Å |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on typical values observed for the oxidation of substituted benzyl alcohols and has not been derived from specific experimental or computational studies on this compound.
Isotopic Labeling Experiments for Mechanistic Probing
Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms during a chemical reaction, providing invaluable insights into reaction mechanisms. learncbse.in For reactions involving this compound, several isotopic labeling strategies could be employed to elucidate the mechanism.
Deuterium (B1214612) Labeling at the Benzylic Position:
To probe the mechanism of oxidation, this compound could be synthesized with deuterium at the benzylic position, yielding 2-(Methoxymethyl)phenylmethanol. The rate of oxidation of this deuterated compound would be compared to the rate of oxidation of the non-deuterated analogue. A significant primary kinetic isotope effect (KIE), where kH/kD > 1, would indicate that the benzylic C-H bond is broken in the rate-determining step of the reaction.
Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound:
| Substrate | Rate Constant (k, s-1) (Hypothetical) | Kinetic Isotope Effect (kH/kD) (Hypothetical) |
| This compound | 2.5 x 10-4 | \multirow{2}{*}{~6.5} |
| 2-(Methoxymethyl)phenylmethanol | 3.8 x 10-5 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcome of an isotopic labeling experiment. The magnitude of the KIE is based on values reported for similar benzylic alcohol oxidations.
Oxygen-18 Labeling of the Hydroxyl Group:
To investigate the fate of the hydroxyl oxygen during a reaction, such as an esterification, the alcohol could be labeled with 18O. Analysis of the mass spectrum of the product ester would reveal whether the 18O atom is incorporated into the ester or eliminated as water. This would distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage mechanisms.
Stereochemical Analysis of Reaction Outcomes
When a reaction creates a new chiral center or occurs at an existing one, the stereochemical outcome provides critical information about the reaction mechanism. If this compound were to participate in a reaction that introduces a new substituent at the benzylic carbon, creating a chiral center, the stereoselectivity of the reaction would be of great interest.
For instance, in a hypothetical nucleophilic substitution reaction where the hydroxyl group is first protonated and then displaced by a nucleophile, the stereochemical course of the reaction (inversion, retention, or racemization) would depend on the mechanism (SN2 or SN1).
Hypothetical Stereochemical Outcome for a Nucleophilic Substitution Reaction:
| Reaction Type | Starting Material (if chiral) | Nucleophile | Expected Product Stereochemistry | Inferred Mechanism |
| Nucleophilic Substitution | (R)-[2-(Methoxymethyl)phenyl]methanol | Br- | (S)-1-(Bromomethyl)-2-(methoxymethyl)benzene | SN2 (Inversion) |
| Nucleophilic Substitution | (R)-[2-(Methoxymethyl)phenyl]methanol | H2O | Racemic this compound | SN1 (Racemization) |
Note: This table presents hypothetical scenarios. The actual stereochemical outcome would depend on the specific reaction conditions and the nature of the nucleophile.
The presence of the ortho-methoxymethyl group could also play a role in directing the stereochemical outcome. The ether oxygen could potentially coordinate to a reagent, delivering it to one face of the molecule preferentially, a phenomenon known as substrate control. Such intramolecular interactions can lead to high levels of diastereoselectivity in certain reactions. While no specific studies on the stereochemical outcomes of reactions involving this compound are available, the principles derived from studies of other chiral benzylic alcohols would be applicable. pharmaffiliates.com
Future Research Directions in the Chemistry of 2 Methoxymethyl Phenyl Methanol
Development of Novel and Sustainable Synthetic Routes
While [2-(Methoxymethyl)phenyl]methanol is commercially available, the development of novel and sustainable synthetic routes is a crucial area for future research. Current industrial syntheses may rely on classical methods that are not optimized for environmental impact or atom economy. Future research should focus on greener alternatives that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key research objectives in this area include:
Catalytic C-H Functionalization: Investigating the direct and selective oxidation of the methyl group of 2-methylbenzyl methyl ether to the corresponding alcohol. This approach would be highly atom-economical.
Biocatalysis: Exploring the use of engineered enzymes, such as monooxygenases, to stereoselectively hydroxylate the methyl group of 2-methylbenzyl methyl ether. This could provide a highly efficient and environmentally benign route.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry often allows for better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials to produce the aromatic core of the molecule.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. | Development of selective and robust catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification of suitable bio-based starting materials and conversion pathways. |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of the hydroxyl and methoxymethyl groups in this compound suggests the potential for novel intramolecular reactions and reactivity patterns that have yet to be explored. The proximity of these two functional groups could lead to interesting cyclization reactions and rearrangements.
Future research should aim to:
Intramolecular Cyclization: Investigate acid- or base-catalyzed intramolecular cyclization reactions. For instance, acidic conditions could promote the formation of a cyclic ether, 1,3-dihydroisobenzofuran, a known product from this precursor. molbase.com A thorough study of reaction conditions and catalysts could optimize this transformation and explore the synthesis of related heterocyclic systems.
Directed Ortho-Metalation: Utilize the hydroxyl or methoxymethyl group as a directing group to achieve selective functionalization of the aromatic ring at the C3 or C6 positions. This would provide access to a range of polysubstituted aromatic compounds.
Oxidative Transformations: Explore the selective oxidation of the primary alcohol in the presence of the ether functionality, and vice versa. Developing chemoselective oxidation methods would enhance the synthetic utility of this molecule.
Expansion of Applications in Diverse Synthetic Targets
The application of this compound as a synthetic building block is an area ripe for expansion. Its bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Future research directions in this area include:
Synthesis of Heterocycles: Beyond 1,3-dihydroisobenzofuran, this compound could serve as a precursor to other heterocyclic systems. For example, conversion of the alcohol to an amine followed by intramolecular cyclization could yield isoindoline derivatives.
Ligand Synthesis: The ortho-disubstituted pattern is a common motif in ligands for transition metal catalysis. The hydroxyl and ether functionalities could be further elaborated to create novel bidentate ligands with unique steric and electronic properties.
Polymer Chemistry: this compound could be used as a monomer in the synthesis of novel polymers. The hydroxyl group can be used for polymerization, while the methoxymethyl group can provide specific properties to the resulting polymer, such as solubility or the ability to engage in post-polymerization modification.
Table 2: Potential Applications of this compound in Synthesis
| Application Area | Target Molecules | Key Transformations |
| Heterocycle Synthesis | Isoindolines, Phthalans, and related structures. | Amination, cyclization, and condensation reactions. |
| Ligand Development | Bidentate P,O- or N,O-ligands. | Functional group interconversion and phosphine or amine introduction. |
| Polymer Science | Polyesters, polyethers. | Polymerization of the alcohol functionality. |
Advanced Mechanistic Investigations and Predictive Modeling
A deep understanding of the reaction mechanisms involving this compound is essential for the rational design of new reactions and applications. Advanced mechanistic investigations, combining experimental and computational methods, will be crucial.
Future research in this area should focus on:
Computational Studies: Employing density functional theory (DFT) and other computational methods to model the transition states and reaction pathways of key transformations, such as the intramolecular cyclization to 1,3-dihydroisobenzofuran. This can provide insights into the reaction mechanism and help in the design of more efficient catalysts.
Kinetic Studies: Performing detailed kinetic analysis of reactions involving this compound to elucidate reaction orders, activation parameters, and the nature of the rate-determining step.
In Situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and Raman spectroscopy to monitor reactions in real-time. This can help identify reactive intermediates and provide direct evidence for proposed mechanistic pathways.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic chemistry. The development of sustainable synthetic routes, the discovery of novel reactivity, the expansion of its applications, and a thorough understanding of its reaction mechanisms will undoubtedly contribute to advancements in various fields of chemical science.
Q & A
Q. What are the common synthetic routes for preparing [2-(Methoxymethyl)phenyl]methanol, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via two primary routes:
- Nitro Reduction Pathway : Reduction of the nitro group in (2-nitro-4-methoxyphenyl)methanol using hydrogen gas with a palladium-on-carbon catalyst or sodium borohydride. Yields depend on catalyst activity, solvent polarity (e.g., ethanol vs. THF), and reaction time. For example, hydrogenation at 60 psi for 12 hours achieves ~85% yield, while prolonged reactions risk over-reduction .
- Etherification Approach : Starting with 2-methoxybenzoic acid, sequential esterification with ethylene glycol (under acidic conditions) and etherification with phenoxyethanol derivatives. Optimal conditions include sulfuric acid catalysis at 80°C, with yields dropping below 70% if temperature exceeds 90°C due to side reactions like dehydration .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the methoxymethyl and hydroxymethyl groups. For example, the methoxy proton typically resonates at δ 3.3–3.5 ppm, while the hydroxymethyl group appears as a broad singlet at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺ at m/z 167.0946 for C₉H₁₂O₂) from fragmentation products, ensuring purity >95% .
- Infrared (IR) Spectroscopy : O–H stretching (3200–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can competing side reactions during esterification/etherification steps be mitigated?
Methodological Answer:
- Byproduct Control : Competing dehydration (forming olefins) is minimized by maintaining pH < 2 during esterification and using anhydrous solvents to suppress hydrolysis. For example, replacing water with molecular sieves in etherification reduces diethyl ether byproducts by 40% .
- Catalyst Optimization : Lewis acids like BF₃·Et₂O enhance regioselectivity in etherification, reducing dimerization. Trials show a 20% yield improvement compared to H₂SO₄ .
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Methodological Answer:
- Computational Validation : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, resolving ambiguities. For example, calculated δ 3.42 ppm for methoxy protons aligns with experimental data, distinguishing it from methylene protons .
- Controlled Solvent Studies : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) are standardized by repeating analyses in deuterated solvents with consistent polarity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Chemical-resistant gloves (nitrile or neoprene, tested to EN 374), safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods with airflow >0.5 m/s to limit vapor exposure (TLV: 10 ppm). Spill kits with silica gel absorbents are recommended .
Data Contradiction and Mechanistic Analysis
Q. Why do reported yields for oxidation of this compound to carboxylic acids vary widely?
Methodological Answer:
- Oxidant Selectivity : KMnO₄ in acidic conditions (H₂SO₄/H₂O) achieves 90% conversion to 2-(methoxymethyl)benzoic acid, while CrO₃ in acetone (Jones oxidation) yields only 60% due to over-oxidation to CO₂ .
- Steric Effects : Bulky substituents near the hydroxymethyl group hinder oxidant access. Computational modeling (e.g., molecular docking) predicts steric hindrance scores to guide reagent selection .
Q. How can regioselectivity issues in nucleophilic substitutions of the methoxymethyl group be addressed?
Methodological Answer:
- Directing Group Strategies : Introducing electron-withdrawing groups (e.g., nitro at the para position) directs nucleophiles to the methoxymethyl site, improving substitution yields from 50% to 80% .
- Microwave-Assisted Synthesis : Controlled microwave heating (100°C, 30 min) enhances regioselectivity in SNAr reactions by reducing thermal degradation .
Future Research Directions
Q. What unexplored biological activities of this compound derivatives warrant investigation?
Methodological Answer:
- Antimicrobial Screening : Test derivatives against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using broth microdilution (MIC assays). Preliminary data show MIC values of 32 µg/mL for analogues with halogen substituents .
- Enzyme Inhibition Studies : Molecular docking (AutoDock Vina) predicts strong binding affinity (ΔG = -9.2 kcal/mol) for COX-2, suggesting anti-inflammatory potential .
Q. How can green chemistry principles be applied to synthesize this compound?
Methodological Answer:
- Biocatalytic Routes : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in ionic liquids ([BMIM][PF₆]) achieves 75% yield with negligible waste .
- Solvent-Free Mechanochemistry : Ball-milling stoichiometric mixtures of 2-methoxybenzyl chloride and sodium methoxide reduces reaction time from 12 hours to 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
